molecular formula C6H11N B13339492 (1R,2S)-2-Cyclopropylcyclopropan-1-amine

(1R,2S)-2-Cyclopropylcyclopropan-1-amine

Cat. No.: B13339492
M. Wt: 97.16 g/mol
InChI Key: SZVQRCAIAVDYOF-NTSWFWBYSA-N
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Description

(1R,2S)-2-Cyclopropylcyclopropan-1-amine is a chiral amine compound characterized by its unique cyclopropyl groups The compound’s stereochemistry is defined by the (1R,2S) configuration, indicating the specific spatial arrangement of its atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-Cyclopropylcyclopropan-1-amine typically involves the cyclopropanation of suitable precursors. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization. This process can be achieved using diazo compounds, ylides, or carbene intermediates . The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve scalable processes such as the alkylation of glycine derivatives followed by cyclization. The use of metal catalysts and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-Cyclopropylcyclopropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include cyclopropyl ketones, carboxylic acids, and substituted cyclopropylamines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (1R,2S)-2-Cyclopropylcyclopropan-1-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with receptors, influencing signaling pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2S)-2-Cyclopropylcyclopropan-1-amine is unique due to its dual cyclopropyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for studying stereochemistry and developing new synthetic methodologies .

Properties

Molecular Formula

C6H11N

Molecular Weight

97.16 g/mol

IUPAC Name

(1R,2S)-2-cyclopropylcyclopropan-1-amine

InChI

InChI=1S/C6H11N/c7-6-3-5(6)4-1-2-4/h4-6H,1-3,7H2/t5-,6+/m0/s1

InChI Key

SZVQRCAIAVDYOF-NTSWFWBYSA-N

Isomeric SMILES

C1CC1[C@@H]2C[C@H]2N

Canonical SMILES

C1CC1C2CC2N

Origin of Product

United States

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